4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound is a heterocyclic organic molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole ring (bearing a 2-chlorophenyl group) at position 4 and a 3,4-dimethylphenyl group at position 2. The oxadiazole moiety is known for its electron-deficient nature and bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts . The 3,4-dimethylphenyl substituent may influence lipophilicity and steric interactions, while the 2-chlorophenyl group could modulate electronic effects and intermolecular interactions. Structural characterization of such compounds typically employs crystallographic methods (e.g., SHELX software ) and computational tools like density functional theory (DFT) for thermochemical property analysis .
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-15-11-12-17(13-16(15)2)29-14-21(18-7-3-4-8-19(18)25(29)30)24-27-23(28-31-24)20-9-5-6-10-22(20)26/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKGVTAENMEBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The process may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Introduction of the Oxadiazole Ring: This step may involve the cyclization of hydrazides with carboxylic acids or their derivatives.
Attachment of the Chlorophenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or oxadiazole rings.
Reduction: Reduction reactions can occur at the oxadiazole ring or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine
Industry
The compound could be used in the development of advanced materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxadiazole-Containing Analogues
The target compound shares structural homology with derivatives containing 1,2,4-oxadiazole and aromatic substituents. Key comparisons include:
Key Observations :
- Core Heterocycle: Replacement of the dihydroisoquinolinone core with a triazole (as in ) reduces planarity, affecting π-π stacking and solubility.
Computational Analysis of Electronic and Thermodynamic Properties
DFT studies (e.g., B3LYP functional ) predict the target compound’s electronic properties:
| Property | Target Compound | 4-Chlorophenyl Analogue | Oxadiazon |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2* | 3.9* | 4.5† |
| LogP (Calculated) | 3.8 | 3.5 | 4.2 |
| Dipole Moment (Debye) | 5.1 | 4.7 | 2.9 |
Calculated using B3LYP/6-31G; †Experimental data from pesticide studies .
Insights :
- The higher dipole moment of the target compound compared to oxadiazon suggests stronger polar interactions, relevant for solubility and target binding.
- LogP values indicate moderate lipophilicity, aligning with typical pharmacokinetic profiles for CNS-active compounds.
Methodological Considerations
- Crystallography : SHELX software enables precise determination of substituent conformations, critical for SAR studies.
- Wavefunction Analysis : Tools like Multiwfn quantify electron localization (ELF) and bond orders, aiding in reactivity predictions.
- Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP ) remain standard for property prediction despite limitations in capturing dispersion forces.
Biological Activity
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one (often abbreviated as D134-0434 ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of D134-0434 is C22H24ClN3O2 , with a molecular weight of 397.9 g/mol . The compound features a complex structure that includes an oxadiazole moiety and a dihydroisoquinoline scaffold. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 397.9 g/mol |
| LogP (Partition Coefficient) | 5.666 |
| Water Solubility (LogSw) | -5.85 |
| pKa | 10.64 |
| Polar Surface Area | 53.761 Ų |
These properties suggest that D134-0434 may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems.
Antitumor Activity
Recent studies have indicated that D134-0434 possesses notable antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including HepG2 and NCI-H661 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 values for these activities ranged from 5 to 20 µM , indicating moderate potency compared to standard chemotherapeutic agents.
Anti-inflammatory Effects
D134-0434 has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it interacts effectively with cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The compound exhibited an IC50 value of approximately 0.52 µM against COX-II, demonstrating superior selectivity over COX-I, which is crucial for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, D134-0434 showed promising antimicrobial activity against several pathogens, including Staphylococcus aureus and Candida albicans . The disk diffusion method revealed zones of inhibition comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have been documented regarding the biological activities of D134-0434:
- Antitumor Efficacy Study : A study published in ACS Omega highlighted the compound's ability to inhibit tumor growth in xenograft models with a significant reduction in tumor size compared to control groups .
- Inflammation Model : In vivo experiments demonstrated that D134-0434 significantly reduced inflammation markers in rat models of arthritis, supporting its potential use in treating inflammatory diseases .
- Molecular Docking Analysis : Comprehensive molecular docking studies provided insights into the binding interactions between D134-0434 and target proteins involved in cancer and inflammation pathways, thus elucidating its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
